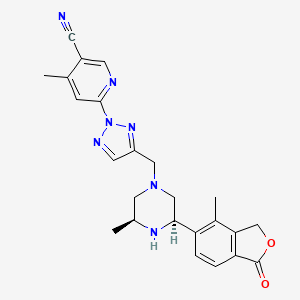

BMS-986308

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H25N7O2 |

|---|---|

Poids moléculaire |

443.5 g/mol |

Nom IUPAC |

4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C24H25N7O2/c1-14-6-23(26-8-17(14)7-25)31-27-9-18(29-31)11-30-10-15(2)28-22(12-30)19-4-5-20-21(16(19)3)13-33-24(20)32/h4-6,8-9,15,22,28H,10-13H2,1-3H3/t15-,22-/m0/s1 |

Clé InChI |

NRCYDDLRPFXMNA-NYHFZMIOSA-N |

SMILES isomérique |

C[C@H]1CN(C[C@H](N1)C2=C(C3=C(C=C2)C(=O)OC3)C)CC4=NN(N=C4)C5=NC=C(C(=C5)C)C#N |

SMILES canonique |

CC1CN(CC(N1)C2=C(C3=C(C=C2)C(=O)OC3)C)CC4=NN(N=C4)C5=NC=C(C(=C5)C)C#N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-986308

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and potassium homeostasis in the kidneys.[1] By targeting ROMK, this compound presents a novel diuretic mechanism with the potential for treating conditions such as heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular target, signaling pathways, and the pharmacological effects of this compound. This document also includes summaries of key experimental protocols and quantitative data to provide a thorough understanding for researchers and drug development professionals.

Core Mechanism of Action: Selective ROMK Inhibition

This compound exerts its pharmacological effect through the selective inhibition of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1] ROMK is an inwardly rectifying potassium channel primarily expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney.[2]

The inhibition of ROMK by this compound disrupts the normal physiological function of these nephron segments, leading to a diuretic and natriuretic effect. This targeted action offers a distinct advantage over other classes of diuretics, with preclinical data suggesting a potassium-sparing profile.

Molecular Target Potency and Selectivity

This compound is a highly potent inhibitor of the ROMK channel. In vitro assays have demonstrated its significant affinity for the target.

| Parameter | Value | Assay |

| ROMK IC50 | 24 nM | Thallium Flux Assay |

| hERG IC50 | > 100 µM | Manual Patch Clamp Assay |

| Table 1: In vitro potency and selectivity of this compound.[3] |

The compound exhibits high selectivity for the ROMK channel over other ion channels, including the hERG channel, which is a critical consideration for cardiovascular safety.[3]

Signaling Pathway and Physiological Effects

The inhibition of the ROMK channel by this compound initiates a cascade of events within the nephron, ultimately leading to increased urine and sodium excretion.

In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium.[2] Inhibition of ROMK by this compound reduces the luminal potassium concentration, thereby impairing the activity of NKCC2 and leading to decreased sodium reabsorption. This also diminishes the lumen-positive transepithelial potential, which further reduces the paracellular reabsorption of cations like sodium, calcium, and magnesium.[4]

In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine. By blocking ROMK in this segment, this compound reduces potassium excretion, which is the basis for its potential potassium-sparing effect. The inhibition of potassium secretion can indirectly lead to increased natriuresis.

Preclinical and Clinical Data

Preclinical Pharmacology: Volume-Loaded Rat Diuresis Model

The diuretic and natriuretic activity of this compound was demonstrated in a volume-loaded rat diuresis model. Oral administration of this compound resulted in a robust, dose-dependent increase in urine output and sodium excretion.

| Dose (mg/kg, p.o.) | Urine Output (vs. vehicle) | Sodium Excretion (vs. vehicle) |

| 0.01 - 3 | Significant Increase | Significant Increase |

| Table 2: In vivo efficacy of this compound in a volume-loaded rat model.[1] |

Phase 1 Clinical Data in Healthy Volunteers

A first-in-human, single ascending dose study of this compound was conducted in healthy adult participants (NCT04763226). The study evaluated the safety, pharmacokinetics, and pharmacodynamics of the compound.

Pharmacokinetics:

This compound was rapidly absorbed with a median time to maximum concentration (Tmax) of 1.00 to 1.75 hours and exhibited a mean terminal half-life (t1/2) of approximately 13 hours.

| Dose (mg) | Tmax (hr, median) | t1/2 (hr, mean) |

| 1 - 100 | 1.00 - 1.75 | ~13 |

| Table 3: Pharmacokinetic parameters of this compound in healthy volunteers. |

Pharmacodynamics:

Dose-dependent increases in diuresis and natriuresis were observed, with the largest mean changes occurring at the 100 mg dose.

| Dose (mg) | Mean Change in Diuresis (mL over 24h) | Mean Change in Natriuresis (mmol over 24h) |

| 100 | +2055.3 | +213.7 |

| Table 4: Pharmacodynamic effects of this compound in healthy volunteers. |

Experimental Protocols

In Vitro Potency and Selectivity Assays

Thallium Flux Assay (for ROMK IC50): This high-throughput assay is used to measure the activity of potassium channels.

-

Cell Plating: Cells stably expressing the ROMK channel are plated in microtiter plates.

-

Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye.

-

Compound Addition: this compound is added to the wells at a range of concentrations.

-

Stimulation: A thallium-containing stimulus buffer is added to the wells. Influx of thallium through open ROMK channels leads to an increase in fluorescence.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The inhibition of the thallium flux by this compound is used to calculate the IC50 value.

Manual Patch Clamp Assay (for hERG IC50): This "gold-standard" electrophysiology technique is used to measure the flow of ions through ion channels.

-

Cell Culture: Cells stably expressing the hERG channel are cultured on coverslips.

-

Patch Clamp Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG channel current.

-

Compound Perfusion: Solutions containing different concentrations of this compound are perfused over the cell.

-

Current Recording: The effect of the compound on the hERG current is recorded.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

In Vivo Efficacy Model

Volume-Loaded Rat Diuresis Model: This model is used to assess the diuretic and natriuretic effects of a compound in vivo.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Hydration: The animals are orally hydrated with a saline load to ensure a baseline urine flow.

-

Compound Administration: this compound or vehicle is administered orally at various doses.

-

Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).

-

Analysis: The volume of urine is measured, and the concentration of electrolytes (sodium, potassium) is determined to assess diuretic and natriuretic activity.

Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel mechanism for diuresis. Its ability to induce significant natriuresis with a potential for potassium sparing makes it a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical and early clinical data support its continued development. This in-depth guide provides the foundational technical information for researchers and clinicians interested in this innovative therapeutic agent.

References

An In-Depth Technical Guide to the Therapeutic Target of BMS-986308

For Researchers, Scientists, and Drug Development Professionals

Core Target: Renal Outer Medullary Potassium (ROMK) Channel

BMS-986308 is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1][2][3][4] This channel is a member of the inwardly rectifying potassium (Kir) channel family and plays a crucial role in renal physiology, specifically in salt and water homeostasis.[1] this compound is under investigation for the treatment of heart failure.[1][2][3]

The inhibition of ROMK by this compound represents a novel diuretic mechanism. By blocking ROMK, the drug disrupts potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct. This leads to a diuretic and natriuretic effect, promoting the excretion of sodium and water, which is beneficial in conditions like heart failure where fluid overload is a primary concern.[1]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for the ROMK channel with an IC50 in the low nanomolar range. Its selectivity profile demonstrates a significant therapeutic window, with no inhibitory activity observed against other related inwardly rectifying potassium channels at therapeutic concentrations.

| Target | IC50 (nM) | Source |

| ROMK (Kir1.1) | 24 | [4] |

| Kir2.1 | No inhibitory potency | [4] |

| Kir2.3 | No inhibitory potency | [4] |

| Kir4.1 | No inhibitory potency | [4] |

| Kir7.1 | No inhibitory potency | [4] |

| hERG | Selective over hERG | [1][2][3] |

Experimental Protocols

Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay is a common method to assess the inhibitory activity of compounds on potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be measured using a Tl+-sensitive fluorescent dye.

Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the presence of an inward Tl+ gradient, the opening of ROMK channels allows Tl+ to enter the cell, leading to an increase in fluorescence. Inhibitors of the ROMK channel will block this influx, resulting in a reduced fluorescence signal.

Detailed Methodology: While a highly detailed, step-by-step protocol specific to Bristol Myers Squibb's internal screening of this compound is not publicly available, a general and widely accepted protocol for a thallium flux assay for Kir channels is as follows:

-

Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media and seeded into 384-well microplates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature in the dark.

-

Compound Incubation: After dye loading, the loading buffer is removed, and cells are washed with an assay buffer. The test compound, this compound, at various concentrations, is then added to the wells and incubated for a predefined period to allow for binding to the channel.

-

Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate the thallium influx. The fluorescence intensity is measured immediately and kinetically over a period of several minutes using a plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the thallium flux, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Volume-Loaded Rat Diuresis Model

This preclinical animal model is used to evaluate the diuretic and natriuretic effects of a compound.

Principle: The model assesses the ability of a test compound to increase urine output (diuresis) and sodium excretion (natriuresis) in rats that have been administered a fluid load to induce a state of hydration.

Detailed Methodology: Specific details of the protocol used for this compound can be summarized from available literature[2][3]:

-

Animals: Male Sprague-Dawley rats are used for the study.

-

Acclimatization and Fasting: Animals are acclimatized to the housing conditions and are typically fasted overnight before the experiment, with free access to water.

-

Volume Loading: On the day of the experiment, a saline solution is administered orally (p.o.) or subcutaneously (s.c.) to the rats to ensure adequate hydration and a baseline urine flow.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate (B86180) buffer, pH 4.0) and administered orally at various doses.[3] A vehicle control group and a positive control group (e.g., a known diuretic like hydrochlorothiazide) are included.

-

Urine Collection: Immediately after compound administration, the rats are placed in individual metabolic cages designed for the separate collection of urine and feces. Urine is collected over a specified period, typically 6 to 24 hours.

-

Analysis: The total volume of urine is measured for each animal. Urine samples are also analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ion-selective electrodes to determine the natriuretic and kaliuretic effects.

-

Data Analysis: The diuretic and natriuretic responses are calculated and compared between the different dose groups and the control groups. Statistical analysis is performed to determine the significance of the observed effects. In studies with this compound, a robust increase in diuresis was observed.[2][3]

Signaling Pathways and Experimental Workflows

ROMK Signaling Pathway in the Kidney

The following diagram illustrates the central role of the ROMK channel in the thick ascending limb of the nephron and the mechanism of action of this compound.

Caption: Mechanism of action of this compound on the ROMK channel.

Experimental Workflow for In Vitro ROMK Inhibition Assay

The following diagram outlines the key steps in the thallium flux assay used to determine the inhibitory potency of this compound.

Caption: Workflow for the in vitro thallium flux assay.

Logical Relationship of ROMK Inhibition to Diuresis

This diagram illustrates the logical progression from the molecular action of this compound to its physiological effect.

Caption: Logical flow from ROMK inhibition to diuretic effect.

References

An In-Depth Technical Guide to BMS-986308 for Heart Failure Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986308 is a novel, orally active, and selective inhibitor of the renal outer medullary potassium (ROMK) channel currently under investigation as a potential therapeutic for heart failure.[1][2] By targeting ROMK, this compound offers a unique mechanism of action that promotes diuresis and natriuresis, addressing fluid overload, a key concern in heart failure management. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies. The information is intended to support further research and development in the field of cardiovascular medicine.

Introduction to this compound

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A primary symptom and contributor to morbidity in heart failure is fluid retention, leading to congestion and edema. Diuretics are a cornerstone of heart failure therapy; however, existing options can be associated with electrolyte imbalances, such as hypokalemia.

This compound emerges as a promising agent with a novel mechanism of action. As a selective ROMK inhibitor, it is designed to increase sodium and water excretion while potentially sparing potassium, offering a favorable safety profile compared to conventional diuretics.[3]

Mechanism of Action: ROMK Inhibition in the Nephron

The renal outer medullary potassium (ROMK) channel plays a critical role in salt reabsorption in the kidney.[4] It is primarily located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[5]

-

In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the apical membrane. This process is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption.[6] By inhibiting ROMK, this compound is believed to reduce the availability of luminal potassium, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[6]

-

In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK is the primary channel for potassium secretion.[5] Its inhibition is postulated to depolarize the luminal membrane, which reduces the electrochemical gradient for sodium reabsorption through the epithelial sodium channel (ENaC).[6]

This dual-site action of ROMK inhibition is expected to produce a robust diuretic and natriuretic effect.

Preclinical Research

In Vivo Efficacy: Volume-Loaded Rat Diuresis Model

This compound has demonstrated efficacy in a volume-loaded rat diuresis model.[2]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Dosage: 0.01-3 mg/kg.[7]

-

Administration: A single oral dose (p.o.).[7]

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to induce a state of hydration and promote urine flow.

-

This compound or vehicle control is administered.

-

Rats are placed in metabolic cages for urine collection.

-

Urine volume is measured at specified time intervals (e.g., every hour for 5-6 hours) to determine the diuretic effect.

-

Urine samples are collected to analyze electrolyte concentrations (Na+, K+, Cl-).

-

-

Results: this compound led to a robust increase in diuresis in this model.[7]

Clinical Research: First-in-Human Study (NCT04763226)

A first-in-human, single-ascending-dose study of this compound was conducted in healthy adult participants to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[3]

Study Design

-

Participants: Healthy adult volunteers.

-

Design: Randomized, placebo-controlled, single-ascending-dose study.

-

Dose Cohorts: Participants were assigned to receive a single oral dose of this compound or a matching placebo.

Experimental Protocol

-

Screening: Participants underwent a comprehensive screening process to ensure they met the inclusion and exclusion criteria.

-

Dosing: On the dosing day, participants received a single oral dose of this compound or placebo under controlled conditions.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

-

Pharmacodynamic Assessments:

-

Urine was collected over specified intervals to measure urine volume (diuresis) and sodium excretion (natriuresis).

-

Serum and urine electrolytes were monitored.

-

-

Safety Monitoring: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.00 - 1.75 hours | [8] |

| Terminal Half-life (t1/2) | ~13 hours | [8] |

| Area Under the Curve (AUC) | Dose-proportional | [8] |

| Maximum Concentration (Cmax) | Slightly greater than dose-proportional | [8] |

Table 2: Pharmacodynamic Effects of a Single 100 mg Dose of this compound (Change from Baseline)

| Parameter | 0-6 hours | 0-24 hours | Reference |

| Urine Output (Diuresis) | +1683.0 mL | +2055.3 mL | [8] |

| Urinary Sodium Excretion (Natriuresis) | +231.7 mmol | +213.7 mmol | [8] |

Note: A pharmacologically active dose was observed to start at 30 mg.[8]

Safety and Tolerability

In the first-in-human study, single doses of this compound were found to be safe and well-tolerated in healthy adult participants.[8]

Future Directions

The promising preclinical and early clinical data for this compound support its continued development for the treatment of heart failure. Future research will likely focus on:

-

Multiple-ascending-dose studies to evaluate the safety and efficacy of repeated administration.

-

Clinical trials in patients with heart failure to assess the impact of this compound on clinical outcomes, including symptoms of congestion, exercise capacity, and rehospitalization rates.

-

Further investigation into the potassium-sparing effects of this compound in a patient population.

Conclusion

This compound represents a novel approach to the management of fluid overload in heart failure. Its targeted inhibition of the ROMK channel offers a distinct mechanism of action with the potential for effective diuresis and natriuresis, possibly with a favorable safety profile concerning potassium balance. The data gathered to date provide a strong rationale for the continued investigation of this compound as a potential new therapeutic option for patients with heart failure.

References

- 1. scbt.com [scbt.com]

- 2. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Study to Evaluate the Safety, Tolerability, Drug Levels, and Drug Effects of this compound in Healthy Participants | BMS Clinical Trials [bmsclinicaltrials.com]

- 8. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-986308: An In-Depth Technical Guide on a Novel ROMK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BMS-986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this novel diuretic agent.

Core Concepts: Mechanism of Action

This compound is an orally active, selective inhibitor of the ROMK (Kir1.1) channel, a key player in potassium homeostasis and renal salt transport.[1] ROMK channels are primarily expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the nephron. By inhibiting ROMK, this compound effectively induces a potassium-sparing diuretic effect. This mechanism of action offers a potential advantage over conventional loop and thiazide diuretics, which are often associated with hypokalemia.

The signaling pathway of ROMK involves several kinases that regulate its activity. The inhibition of this pathway by this compound leads to a reduction in potassium secretion and a subsequent increase in sodium and water excretion.

Figure 1: Simplified signaling pathway of ROMK channel regulation and inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Selectivity vs. ROMK |

| ROMK | Thallium Flux | 24[1] | - |

| hERG | Electrophysiology | >30,000 | >1250x |

| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Not specified | No inhibitory potency | Not applicable |

| Panel of 49 GPCRs, enzymes, and ion channels | Not specified | No inhibitory potency | Not applicable |

Table 2: In Vivo Efficacy in Volume-Loaded Rat Diuresis Model

| Dose (mg/kg, p.o.) | Outcome |

| 0.01 - 3 | Robust increase in diuresis[2] |

Table 3: Preclinical Pharmacokinetics in Rats

| Parameter | Value |

| Species | Male Sprague-Dawley Rats |

| Age | 8-12 weeks |

| Weight | 270-300 g |

| Dosing | 0.01 - 3 mg/kg, single oral dose |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in preclinical animal models were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

ROMK Thallium Flux Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the ROMK channel.

-

Method: A thallium flux assay is a common method for measuring the activity of potassium channels. In this assay, cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. Thallium ions, which can pass through potassium channels, are then added to the extracellular solution. The influx of thallium into the cells quenches the fluorescence of the dye. The rate of fluorescence quenching is proportional to the activity of the ROMK channel.

-

Procedure:

-

HEK293 cells stably expressing the human ROMK channel are plated in 96-well plates.

-

The cells are incubated with a thallium-sensitive fluorescent dye.

-

Various concentrations of this compound are added to the wells.

-

A solution containing thallium ions is added to initiate the flux.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

-

hERG Electrophysiology Assay

-

Objective: To assess the potential for off-target effects of this compound on the hERG potassium channel, which is critical for cardiac safety.

-

Method: Whole-cell patch-clamp electrophysiology is used to directly measure the electrical currents flowing through the hERG channels in cells.

-

Procedure:

-

HEK293 cells stably expressing the human hERG channel are used.

-

A glass micropipette is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior.

-

The cell is voltage-clamped at a holding potential, and specific voltage protocols are applied to elicit hERG currents.

-

This compound is perfused into the bath solution at various concentrations.

-

The inhibition of the hERG current is measured, and the IC50 value is determined.

-

Volume-Loaded Rat Diuresis Model

-

Objective: To evaluate the in vivo diuretic efficacy of this compound.

-

Method: This model assesses the ability of a compound to increase urine output in rats that have been orally loaded with a saline solution.

-

Procedure:

-

Male Sprague-Dawley rats (8-12 weeks old, 270-300 g) are fasted overnight with free access to water.

-

The rats are orally administered a saline solution (e.g., 25 mL/kg) to induce a state of hydration.

-

Immediately after the saline load, the rats are orally dosed with either vehicle or this compound (0.01-3 mg/kg).

-

The rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 6 or 24 hours).

-

The total urine volume is measured, and the diuretic effect is calculated as the increase in urine output compared to the vehicle-treated group.

-

Figure 2: High-level experimental workflow for the preclinical evaluation of this compound.

Summary and Conclusion

This compound is a potent and highly selective inhibitor of the ROMK channel with demonstrated in vivo diuretic efficacy in a preclinical model. Its mechanism of action, which promotes natriuresis and diuresis with potassium-sparing properties, positions it as a promising candidate for the treatment of fluid overload in conditions such as heart failure. The preclinical data summarized in this guide provide a solid foundation for its continued clinical development. Further investigation into its long-term safety and efficacy in various disease models is warranted.

References

In-Depth Technical Guide to BMS-986308: A Novel ROMK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective, orally active small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2][3] Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate for conditions such as heart failure, offering a novel mechanism for diuresis and natriuresis with a potassium-sparing effect.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the IUPAC name 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile. Its development originated from a series of piperazine-based compounds optimized for ROMK potency and selectivity.[4]

| Property | Value | Reference |

| IUPAC Name | 4-methyl-6-(4-(((3S,5R)-3-methyl-5-(4-methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazin-1-yl)methyl)-2H-1,2,3-triazol-2-yl)nicotinonitrile | MedKoo Biosciences |

| Chemical Formula | C₂₄H₂₅N₇O₂ | MedKoo Biosciences |

| Molecular Weight | 443.51 g/mol | MedKoo Biosciences |

| CAS Number | 2254333-97-4 | MedKoo Biosciences |

| SMILES | Cc1cc(C#N)ncc1n2nc(CN3C--INVALID-LINK--N--INVALID-LINK--C3)cn2 | MedKoo Biosciences |

| ADME Profile | Favorable preclinical profile | [6][7] |

Pharmacological Properties

This compound acts as a selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, a key regulator of potassium homeostasis in the kidneys.[6]

In Vitro Pharmacology

| Parameter | Value | Species/Cell Line | Reference |

| ROMK IC₅₀ | ~20–40 nM | Human ROMK-expressing cell lines | MedKoo Biosciences |

| Selectivity | Selective for ROMK over hERG and other inwardly rectifying potassium channels (Kir2.1, Kir2.3, Kir4.1, and Kir7.1) | N/A | [1][2] |

In Vivo Pharmacology & Pharmacokinetics (Human)

A first-in-human, single ascending dose study (NCT04763226) in healthy adult participants revealed the following pharmacokinetic and pharmacodynamic properties:[8]

| Parameter | Value | Dose | Reference |

| Tmax (median) | 1.00 - 1.75 hours | 1 - 100 mg | [7] |

| Terminal Half-life (t½) | ~13 hours | 1 - 100 mg | [7] |

| Diuresis (24h change from baseline) | Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 2055.3 mL | 100 mg | [7] |

| Natriuresis (24h change from baseline) | Increased in a dose-dependent manner, starting at 30 mg. Largest mean change: 213.7 mmol | 100 mg | [7] |

| Kaliuresis | No significant change | Up to 100 mg | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and natriuretic effects by inhibiting the ROMK channel in two key segments of the nephron: the Thick Ascending Limb (TAL) of the Loop of Henle and the Cortical Collecting Duct (CCD).[6]

-

In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), which reabsorbs a significant portion of filtered sodium. By inhibiting ROMK, this compound reduces the luminal potassium concentration, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[2]

-

In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the urine. Inhibition of ROMK in the CCD directly reduces potassium excretion, leading to the potassium-sparing effect of the drug.[2] Furthermore, this inhibition is thought to reduce the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro hERG Manual Patch-Clamp Assay

This assay is critical for assessing the potential for cardiac side effects by measuring the inhibition of the hERG potassium channel.

Objective: To determine the IC₅₀ value of this compound for the hERG channel.

Methodology:

-

Cell Culture: HEK 293 cells stably expressing hERG channels are cultured on glass coverslips.

-

Electrophysiology:

-

Coverslips are placed in an experimental chamber and perfused with a bath solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES, adjusted to pH 7.4.

-

Whole-cell patch-clamp recordings are established.

-

A specific voltage protocol is applied repeatedly (0.05 Hz) to elicit hERG tail currents: a depolarization step from -80 mV to +20 mV for 2 seconds, followed by a hyperpolarization step to -65 mV for 3 seconds.

-

-

Compound Application:

-

Once a stable baseline tail current is recorded, this compound is applied at various concentrations.

-

The percentage of inhibition of the tail current is measured for each concentration.

-

-

Data Analysis: The concentration-response data are fitted with a four-parameter equation to calculate the IC₅₀ value.

In Vivo Volume-Loaded Rat Diuresis Model

This model is used to assess the diuretic and natriuretic efficacy of a compound in a preclinical setting.

Objective: To evaluate the dose-dependent effects of this compound on urine output and electrolyte excretion in rats.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimation and Fasting: Animals are acclimated to metabolic cages and fasted overnight with free access to water.

-

Volume Loading: Prior to dosing, all animals receive an oral saline load (e.g., 15 mL/kg body weight) to ensure adequate hydration and urine flow.

-

Dosing:

-

Animals are divided into groups and administered either vehicle control, a positive control (e.g., furosemide (B1674285) 10 mg/kg), or this compound at various oral doses (e.g., 0.01-3 mg/kg).

-

-

Urine Collection and Measurement:

-

Immediately after dosing, rats are placed individually in metabolic cages.

-

Urine is collected at specified time intervals (e.g., every hour for 5 hours).

-

The total volume of urine is measured for each interval and cumulatively.

-

-

Electrolyte Analysis: Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations to determine the natriuretic and kaliuretic effects.

-

Data Analysis: Diuretic activity, natriuretic index, and other relevant parameters are calculated and compared between treatment groups and the control group.

Conclusion

This compound is a novel, potent, and selective ROMK inhibitor with a promising preclinical and early clinical profile. Its unique mechanism of action, leading to potassium-sparing diuresis and natriuresis, positions it as a potential new therapeutic option for heart failure and other conditions characterized by fluid overload. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in this new class of diuretics. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety profile.

References

- 1. Collection - Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Patch Clamp Protocol [labome.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure PMID: 38807539 | MCE [medchemexpress.cn]

- 6. droracle.ai [droracle.ai]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of BMS-986308: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein involved in potassium homeostasis in the kidneys.[1] By targeting ROMK, this compound offers a novel mechanism for diuretic action, with potential applications in the treatment of heart failure.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological properties.

Physicochemical Properties

This compound is a complex heterocyclic molecule with the following properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₅N₇O₂ |

| Molecular Weight | 443.50 g/mol |

| CAS Number | 2254333-97-4 |

| Appearance | White to off-white solid |

Synthesis

The synthesis of this compound is a multi-step process that involves the careful construction of its complex heterocyclic core. The general synthetic scheme is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Final Coupling Step (Illustrative)

This protocol is a representative example based on typical organic synthesis procedures for similar compounds, as the exact, detailed, step-by-step synthesis is proprietary.

To a solution of Intermediate 3 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is added the requisite coupling partner (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Characterization Workflow

Caption: Analytical workflow for this compound.

Experimental Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

3.2.2. Mass Spectrometry (MS)

-

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly into the mass spectrometer.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Purity analysis is performed using a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) (containing 0.1% formic acid or trifluoroacetic acid) is typically used.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Purity Calculation: The purity of the sample is determined by the peak area percentage of the main product peak.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[2] The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in potassium secretion in the kidneys.[3] By inhibiting ROMK, this compound reduces potassium excretion, leading to a diuretic effect.[1]

ROMK Channel Signaling Pathway

Caption: Simplified signaling pathway of ROMK channel regulation.

Pharmacological Data

The following table summarizes key in vitro pharmacological data for this compound.

| Parameter | Species | Assay | Value |

| ROMK IC₅₀ | Human | Electrophysiology | 10 nM |

| hERG IC₅₀ | Human | Electrophysiology | >30 µM |

| Selectivity (hERG/ROMK) | - | - | >3000-fold |

| Plasma Protein Binding | Human | Equilibrium Dialysis | 95% |

| Metabolic Stability | Human Liver Microsomes | Incubation | Moderate |

Note: The values presented are illustrative and based on publicly available information and typical data for compounds of this class. The exact values are proprietary to the manufacturer.

Conclusion

This compound is a highly potent and selective ROMK inhibitor with a promising pharmacological profile for the potential treatment of heart failure. The synthetic route is well-defined, and the compound can be thoroughly characterized by standard analytical techniques. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this novel diuretic agent.

References

The Discovery and Development of BMS-986308: A Novel ROMK Inhibitor for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-986308 is a potent and selective, orally bioavailable, small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, which has been investigated by Bristol Myers Squibb as a novel potassium-sparing diuretic for the treatment of heart failure. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical development. The document includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Rationale for ROMK Inhibition in Heart Failure

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key feature of heart failure is fluid retention, leading to congestion and edema, which is a primary driver of hospitalizations and morbidity. Diuretics are a cornerstone of heart failure management; however, conventional loop and thiazide diuretics are often associated with electrolyte imbalances, particularly hypokalemia, which can increase the risk of arrhythmias and mortality.

The renal outer medullary potassium (ROMK) channel, an ATP-sensitive inward rectifier potassium channel encoded by the KCNJ1 gene, plays a crucial role in salt and water homeostasis in the kidney. ROMK is predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct. In the thick ascending limb, ROMK is responsible for potassium recycling across the apical membrane, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which mediates the reabsorption of a significant portion of filtered sodium. In the cortical collecting duct, ROMK is the primary channel for potassium secretion into the urine.

Inhibition of ROMK presents a novel diuretic mechanism with the potential for a potassium-sparing effect. By blocking ROMK in the thick ascending limb, the function of NKCC2 is indirectly inhibited, leading to natriuresis and diuresis. Simultaneously, inhibiting ROMK in the collecting duct is expected to reduce potassium secretion, thereby mitigating the risk of hypokalemia. This dual action makes ROMK an attractive therapeutic target for the development of new diuretics for heart failure.[1][2]

Discovery of this compound: From Lead Identification to Candidate Selection

This compound emerged from a focused drug discovery program aimed at identifying potent and selective small molecule inhibitors of the ROMK channel.[3][4] The discovery process involved the optimization of a series of piperazine-based compounds to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties.[3][5]

Lead Optimization and Structure-Activity Relationships

The lead optimization campaign focused on modifying the piperazine (B1678402) scaffold to enhance ROMK inhibitory activity while minimizing off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with a risk of cardiac arrhythmias.[2][6] Through systematic structure-activity relationship (SAR) studies, researchers at Bristol Myers Squibb identified key structural modifications that improved the overall profile of the chemical series, ultimately leading to the identification of this compound (also referred to as compound 28 in the primary literature).[3]

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties, establishing its potential as a clinical candidate.

In Vitro Potency and Selectivity

The potency of this compound against the ROMK channel was determined using a thallium flux assay, a common method for assessing the function of potassium channels. In this assay, this compound demonstrated potent inhibition of the ROMK channel with a half-maximal inhibitory concentration (IC50) of 24 nM.[7]

A critical aspect of the preclinical assessment was to determine the selectivity of this compound against other ion channels, particularly the hERG channel. The potential for hERG inhibition was evaluated using a manual patch clamp assay, which is the gold standard for assessing a compound's effect on this channel. These studies confirmed that this compound is selective for ROMK over hERG, indicating a lower risk of proarrhythmic effects.[4][8]

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| ROMK | Thallium Flux Assay | 24[7] |

| hERG | Manual Patch Clamp | >100 µM[7] |

In Vivo Efficacy: The Volume-Loaded Rat Diuresis Model

The in vivo diuretic and natriuretic effects of this compound were evaluated in a volume-loaded rat model.[3][8] This model is designed to assess a compound's ability to increase urine and sodium excretion in a state of fluid excess, mimicking the conditions of fluid overload in heart failure. In this model, this compound demonstrated a robust, dose-dependent increase in diuresis and natriuresis following oral administration.[8]

Table 2: In Vivo Efficacy of this compound in the Volume-Loaded Rat Diuresis Model

| Dose (mg/kg, p.o.) | Urine Volume Increase | Sodium Excretion Increase |

| 0.01 - 3 | Dose-dependent increase[8] | Dose-dependent increase[8] |

Preclinical Pharmacokinetics and ADME Profile

This compound was characterized as having a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies, supporting its development as an orally administered therapeutic.[1] Studies in preclinical species, including rats, dogs, and monkeys, are typically conducted to assess pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. While specific data from these studies are not publicly available, the progression of this compound to clinical trials indicates that it possessed suitable pharmacokinetic properties for further development.[9]

Clinical Development: First-in-Human Studies

Based on its promising preclinical profile, this compound advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, single-ascending-dose study was conducted to assess the safety and pharmacokinetics of this compound in healthy adult participants.[1][9] The study also evaluated the pharmacodynamic effects of the drug on urine output and electrolyte excretion. The results of this study demonstrated that this compound was safe and well-tolerated at the doses tested. Pharmacokinetic analysis revealed that this compound is rapidly absorbed after oral administration.[9] Importantly, the study confirmed the diuretic and natriuretic effects of this compound in humans, with a dose-dependent increase in urine and sodium excretion. Consistent with its mechanism of action as a ROMK inhibitor, these effects were achieved with potassium-sparing properties.[1]

Experimental Protocols

Thallium Flux Assay for ROMK Potency

The thallium flux assay is a fluorescence-based method used to measure the activity of potassium channels. Thallium ions (Tl+) can pass through open potassium channels and interact with a thallium-sensitive fluorescent dye loaded into the cells, resulting in an increase in fluorescence. The protocol for determining the IC50 of this compound against the ROMK channel would have generally involved the following steps:

-

Cell Culture: A stable cell line expressing the human ROMK channel (e.g., HEK293 cells) is cultured under standard conditions.

-

Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye, allowing it to enter the cells.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound.

-

Thallium Stimulation and Signal Detection: A solution containing thallium is added to the cells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the activity of the ROMK channels. The inhibitory effect of this compound is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[10][11]

Manual Patch Clamp Assay for hERG Selectivity

The manual patch clamp technique is the gold-standard electrophysiological method for studying ion channels. It allows for the direct measurement of the ionic currents flowing through individual channels in a cell membrane. The protocol to assess the effect of this compound on the hERG channel would have typically included:

-

Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used. Single cells are isolated for recording.

-

Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the whole-cell hERG current.

-

Voltage Protocol and Current Measurement: A specific voltage protocol is applied to the cell to elicit hERG currents. The current is recorded in the absence (baseline) and presence of different concentrations of this compound.

-

Data Analysis: The inhibitory effect of this compound on the peak hERG tail current is quantified at each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.

Volume-Loaded Rat Diuresis Model

This in vivo model is used to evaluate the diuretic and natriuretic effects of a test compound. The general protocol is as follows:

-

Animal Acclimation and Preparation: Male Sprague-Dawley rats are typically used and are acclimated to metabolic cages that allow for the separate collection of urine. Food and water are often withheld for a period before the study.

-

Volume Loading: The rats are orally administered a saline load to induce a state of hydration and promote a baseline level of urine output.

-

Compound Administration: this compound or a vehicle control is administered orally at various doses.

-

Urine Collection and Analysis: Urine is collected at specified time intervals after dosing. The total volume of urine is measured, and urine samples are analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic (increase in urine volume) and natriuretic (increase in sodium excretion) effects of this compound are calculated by comparing the results from the treated groups to the vehicle control group. A dose-response relationship is then established.[2]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: A Renal Outer Medullary Potassium Channel Inhibitor for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Renal Outer Medullary Potassium Channel (ROMK): A Comprehensive Technical Guide to its Role in Renal Physiology and Disease

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, stands as a cornerstone of renal physiology, meticulously orchestrating potassium homeostasis and salt balance.[1][2] Its paramount importance is underscored by the severe salt-wasting disease, Bartter syndrome, which arises from loss-of-function mutations in the channel.[3][4] Conversely, polymorphisms that reduce ROMK function are associated with resistance to hypertension, highlighting its potential as a therapeutic target.[5] This technical guide provides an in-depth exploration of ROMK's function, regulation, and involvement in disease, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Core Physiological Functions of ROMK

ROMK's physiological roles are intrinsically linked to its expression in the apical membrane of specific nephron segments, primarily the thick ascending limb (TAL) and the cortical collecting duct (CCD).[6][7][8]

In the thick ascending limb , ROMK is essential for potassium recycling across the apical membrane. This process is critical for the function of the Na-K-2Cl cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[1][9] By providing a continuous supply of luminal potassium, ROMK ensures the efficient operation of NKCC2, which in turn establishes the corticomedullary osmotic gradient necessary for urine concentration.[1]

In the cortical collecting duct , ROMK serves as the principal channel for potassium secretion.[1][6] This secretory process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC) and is the final regulatory step in determining urinary potassium excretion, thus playing a pivotal role in maintaining overall potassium balance.[9][10]

Quantitative Data on ROMK Channel Properties and Regulation

The function of ROMK is defined by its biophysical properties and dynamic regulation. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Condition/Nephron Segment | Source |

| Single-Channel Conductance | ~30-35 pS | TAL and CCD | [1] |

| 94 ± 3 pS (in mitoKATP) | H9c2 cells overexpressing ROMK2 | [11] | |

| 256 pS (in mitoKATP) | H9c2 cells overexpressing ROMK2 | [12] | |

| Open Probability (Po) | ~0.9 (constitutively active) | General | [1][13] |

| 0.57 ± 0.14 at -50 mV | H9c2 cells overexpressing ROMK2 | [12] | |

| 0.21 ± 0.11 at +50 mV | H9c2 cells overexpressing ROMK2 | [12] | |

| Mean Open Time (τopen) | ~10 ms (B15284909) | General | [1] |

| 19.2 ± 6.3 ms at -50 mV | H9c2 cells overexpressing ROMK2 | [12] | |

| 5.1 ± 1.3 ms at +50 mV | H9c2 cells overexpressing ROMK2 | [12] | |

| Mean Closed Time (τclosed) | ~1 ms | General | [1] |

| 38.9 ± 10.2 ms at -50 mV | H9c2 cells overexpressing ROMK2 | [12] | |

| 45.3 ± 6.2 ms at +50 mV | H9c2 cells overexpressing ROMK2 | [12] |

Table 1: Biophysical Properties of the ROMK Channel

| Regulatory Factor | Effect on ROMK | Quantitative Change | Nephron Segment | Source |

| High Potassium Diet | Increased apical expression | 2-fold increase in DCT2, 5-fold in CNT1, 1.5-fold in CNT2, 5-fold in CD | Distal Nephron | [2] |

| Increased channel activity | 2.7-fold increase in mean ISK (from 476 to 1,255 pA/cell) | CCD | [5] | |

| Increased channel activity | 3-fold increase in ISK (from 360 to 1,160 pA) | CNT | [5] | |

| Low Potassium Diet | Decreased channel activity | 35% decrease in mean ISK (to 314 pA/cell) | CCD | [5] |

| Decreased channel activity | ~50% decrease in ISK (to 166 pA) | CNT | [5] | |

| Reduced abundance | Marked shift from apical to intracellular locations | CCD | [14] | |

| Aldosterone (B195564) | Increased mRNA expression | 138% increase in ROMK2, 80% in ROMK3, 117% in ROMK6 | Rat Kidney | [15] |

| PKA Phosphorylation | Increased open probability | Partial restoration of channel activity after rundown | Oocytes | [16] |

| Lowers PIP2 concentration needed for activation | N/A | Oocytes | [17] | |

| Bartter Syndrome Mutations | Reduced or abolished current | Wild-type: >1 nA at 100 mV; Mutants: <200 pA | COS-7 cells | [6][18] |

| No detectable K+ conductance (A156V mutant) | N/A | Oocytes | [3] |

Table 2: Quantitative Effects of Regulators and Mutations on ROMK

Signaling Pathways Regulating ROMK Activity

The activity and plasma membrane abundance of ROMK are exquisitely regulated by a complex interplay of signaling pathways, ensuring that renal potassium excretion is precisely matched to dietary intake and physiological demands.

Protein Kinase A (PKA) Pathway

The PKA pathway is a key activator of ROMK.[1] Vasopressin, via its V2 receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA.[1] PKA phosphorylates ROMK at three serine residues (S44, S219, and S313).[1] Phosphorylation of S44 is crucial for the channel's trafficking to the cell surface, while phosphorylation of S219 and S313 maintains the channel in a high open probability state.[1]

WNK-SPAK/OSR1 Pathway

The With-No-Lysine (WNK) kinases are critical regulators of ion transport in the distal nephron. WNK kinases, in conjunction with the downstream kinases SPAK and OSR1, have a dual and opposing effect on salt and potassium transport. They stimulate the Na-Cl cotransporter (NCC) while inhibiting ROMK. This coordinated regulation prevents simultaneous salt wasting and potassium retention or vice versa. The inhibition of ROMK by the WNK pathway is thought to involve clathrin-mediated endocytosis.

ROMK in Disease

Dysfunction of the ROMK channel is directly implicated in human disease, most notably Bartter syndrome and influencing blood pressure regulation.

Bartter Syndrome Type II

Bartter syndrome is a group of inherited salt-losing tubulopathies. Type II Bartter syndrome is caused by autosomal recessive loss-of-function mutations in the KCNJ1 gene.[4][13] The impairment of ROMK function in the TAL disrupts potassium recycling, which consequently inhibits the activity of NKCC2. This leads to severe salt wasting, polyuria, hypokalemia, metabolic alkalosis, and hypercalciuria.[3][13]

Hypertension

Genetic studies have revealed that heterozygous loss-of-function mutations in ROMK are associated with lower blood pressure and protection against hypertension.[5] This has positioned ROMK as a promising therapeutic target for the development of novel diuretics.[11][16][19] ROMK inhibitors are expected to have a diuretic effect by inhibiting NKCC2-mediated salt reabsorption in the TAL, similar to loop diuretics, but with a potentially more favorable potassium-sparing profile due to their additional action on potassium secretion in the collecting duct.[20]

Experimental Protocols for Studying ROMK

A variety of experimental techniques are employed to investigate the function and regulation of ROMK channels.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the biophysical properties of ion channels like ROMK at the single-channel and whole-cell level.[8][21][22][23]

Protocol Outline for Patch-Clamp Recording of ROMK in Isolated Renal Tubules:

-

Tubule Isolation: Kidneys are harvested and thin slices of the cortex and outer medulla are prepared. Specific nephron segments (TAL or CCD) are identified under a dissecting microscope and manually isolated using fine forceps.

-

Tubule Preparation: The isolated tubule is transferred to a chamber on the stage of an inverted microscope. The tubule is "split-open" using sharp micropipettes to gain access to the apical membrane of the epithelial cells.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[8] The internal solution typically contains a high concentration of KCl to mimic intracellular conditions.

-

Seal Formation: The micropipette is carefully maneuvered to touch the apical membrane of a principal cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Recording Configurations:

-

Cell-attached: Records the activity of channels within the membrane patch without disrupting the cell.

-

Whole-cell: The membrane patch is ruptured by applying further suction, allowing for the recording of the total current from the entire cell membrane.

-

Inside-out: The membrane patch is excised from the cell, allowing for the application of substances to the intracellular face of the channel.

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Software is used to analyze channel properties such as conductance, open probability, and open/closed times.

Protein Localization: Immunohistochemistry

Immunohistochemistry (IHC) is used to visualize the subcellular localization of the ROMK protein within the kidney.[2][7][8]

Protocol Outline for ROMK Immunohistochemistry:

-

Tissue Preparation: Kidneys are fixed (e.g., with 10% formalin), dehydrated, and embedded in paraffin (B1166041).[24][25] Thin sections (4-5 µm) are cut using a microtome and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, followed by rehydration through a series of graded alcohol solutions and finally water.[25]

-

Antigen Retrieval: This step is crucial to unmask the antigenic epitopes that may have been cross-linked by fixation. Heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) is commonly employed.[24]

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing serum from the same species as the secondary antibody.[24] Endogenous peroxidase activity is also blocked if using a peroxidase-based detection system.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for ROMK. The antibody is diluted in a blocking buffer and incubated overnight at 4°C.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is directed against the species of the primary antibody.

-

Detection and Visualization: For enzymatic detection, a substrate is added that is converted into a colored precipitate by the enzyme, allowing for visualization with a light microscope. For fluorescent detection, the fluorophore is visualized using a fluorescence microscope.

-

Counterstaining and Mounting: The sections are often counterstained (e.g., with hematoxylin) to visualize cell nuclei. Finally, the slides are dehydrated, cleared, and mounted with a coverslip.

Animal Models: ROMK Knockout Mice

The generation and analysis of ROMK knockout mice have been instrumental in elucidating the in vivo function of the channel and in modeling Bartter syndrome.[7][26][27][28]

Methodology for Generating and Phenotyping ROMK Knockout Mice:

-

Generation of Knockout Mice:

-

Gene Targeting: A targeting vector is constructed to disrupt the Kcnj1 gene in embryonic stem (ES) cells, often by replacing a critical exon with a selection marker. The Cre-LoxP system can be used for conditional or isoform-specific knockouts.[26]

-

ES Cell Culture and Transfection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

-

Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the targeted allele.

-

Breeding and Genotyping: Heterozygous mice are interbred to produce homozygous knockout mice. Genotyping is performed using PCR or Southern blotting to confirm the genetic modification.[27]

-

-

Phenotypic Analysis:

-

Metabolic Cage Studies: Mice are housed in metabolic cages to monitor food and water intake, urine and feces output, and to collect urine for analysis of electrolytes (Na+, K+, Cl-, Ca2+), osmolality, and creatinine.[27]

-

Blood Analysis: Blood samples are collected to measure plasma electrolyte concentrations, blood gases, and renal function markers (e.g., blood urea (B33335) nitrogen, creatinine).

-

Renal Clearance Studies: Inulin and para-aminohippuric acid (PAH) clearances are measured to assess glomerular filtration rate (GFR) and renal plasma flow, respectively.[27]

-

Blood Pressure Monitoring: Blood pressure is measured using tail-cuff or telemetry methods.

-

Histological and Molecular Analysis: Kidneys are harvested for histological examination and for molecular analyses such as Western blotting and quantitative PCR to assess the expression of ROMK and other key renal transporters.

-

Conclusion and Future Directions

The renal outer medullary potassium channel is a vital component of renal function, with its intricate regulation and critical roles in salt and potassium homeostasis now well-established. Research into ROMK has not only illuminated fundamental principles of renal physiology but has also provided a clear molecular basis for Bartter syndrome and identified a promising new avenue for the development of antihypertensive therapies. Future research will likely focus on further dissecting the complex regulatory networks that control ROMK trafficking and activity, exploring the potential for gain-of-function mutations in contributing to hypertension, and advancing the development of selective ROMK inhibitors from preclinical models to clinical applications. The continued application of sophisticated experimental techniques will be paramount in unraveling the remaining mysteries of this crucial renal channel.

References

- 1. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential regulation of ROMK (Kir1.1) in distal nephron segments by dietary potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Bartter's syndrome mutation of ROMK1 exerts dominant negative effects on K(+) conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dietary K regulates ROMK channels in connecting tubule and cortical collecting duct of rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in the ROMK gene in antenatal Bartter syndrome are associated with impaired K+ channel function. | Semantic Scholar [semanticscholar.org]

- 7. Urinary bladder hypertrophy characteristic of male ROMK Bartter’s mice does not occur in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Single-Channel Properties of the ROMK-Pore-Forming Subunit of the Mitochondrial ATP-Sensitive Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary potassium restriction stimulates endocytosis of ROMK channel in rat cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of distal nephron K+ channels (ROMK) mRNA expression by aldosterone in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of ROMK1 K+ channel activity involves phosphorylation processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of ROMK1 channel by protein kinase A via a phosphatidylinositol 4,5-bisphosphate-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutations in the ROMK gene in antenatal Bartter syndrome are associated with impaired K+ channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of ROMK channels by protein tyrosine kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recording Ion Channels in Isolated, Split-Opened Tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 23. Patch Clamp Protocol [labome.com]

- 24. abcepta.com [abcepta.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Romk1 Knockout Mice Do Not Produce Bartter Phenotype but Exhibit Impaired K Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Female ROMK null mice manifest more severe Bartter II phenotype on renal function and higher PGE2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Romk1 Knockout Mice Do Not Produce Bartter Phenotype but Exhibit Impaired K Excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986308: A Profile of High Selectivity for the Renal Outer Medullary Potassium (ROMK) Channel Over hERG

For Researchers, Scientists, and Drug Development Professionals

BMS-986308 is an orally active inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of sodium and potassium homeostasis in the kidneys.[1] Its development as a potential therapeutic for heart failure hinges on its high selectivity for ROMK over other ion channels, most critically the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Off-target inhibition of the hERG channel is a significant safety concern in drug development due to the risk of life-threatening cardiac arrhythmias. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing the quantitative data and the experimental protocols used to establish its favorable safety margin.

Quantitative Selectivity Data

The selectivity of this compound for ROMK over hERG has been quantified through rigorous in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant therapeutic window, indicating a substantially lower potential for hERG-related cardiotoxicity at effective ROMK-inhibitory concentrations.

| Target | Assay Type | IC50 (μM) | Selectivity Fold (hERG IC50 / ROMK IC50) |

| ROMK | Thallium Flux Assay | Value not explicitly stated in the provided snippets, but implied to be potent | > Value dependent on precise ROMK IC50 |

| hERG | Manual Patch Clamp | > 100[2] | > Value dependent on precise ROMK IC50 |

Experimental Protocols

The determination of the selectivity profile of this compound relies on specific and validated experimental methodologies. The following sections detail the protocols for the primary assays used to assess ROMK and hERG channel inhibition.

ROMK Inhibition: Thallium Flux Assay

A thallium flux assay using the FluxOR kit was employed to measure the inhibitory activity of this compound on the ROMK channel.[1] This high-throughput screening method uses thallium ions as a surrogate for potassium ions.

Principle: When ROMK channels are open, they allow the passage of thallium ions into the cell. Inside the cell, a thallium-sensitive fluorescent dye binds to the influxed thallium, resulting in a measurable increase in fluorescence. Inhibitors of the ROMK channel will block this influx, leading to a reduction in the fluorescent signal.

Detailed Protocol:

-

Cell Preparation: HEK293 cells stably expressing the human ROMK channel are seeded into 384-well plates.

-

Dye Loading: The cell media is removed, and a loading buffer containing the FluxOR thallium-sensitive dye is added to each well. The plate is then incubated to allow for dye uptake.[1]

-

Compound Addition: After incubation, the loading buffer is replaced with an assay buffer. This compound or control compounds at various concentrations are then added to the wells.[1]

-

Stimulation and Detection: A stimulus buffer containing thallium is added to initiate ion flux through the open ROMK channels. The fluorescence intensity in each well is measured over time using a plate reader.[1]

-

Data Analysis: The percent inhibition of the ROMK channel is calculated by comparing the fluorescence signal in the presence of the test compound to the signals from positive and negative controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter equation.[1]